molecular formula C7H9N3O4 B1473895 1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1558263-40-3

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1473895
CAS No.: 1558263-40-3
M. Wt: 199.16 g/mol
InChI Key: CUFMKEMKBUJMLL-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylamino group at position 1, a carboxylic acid at position 5, and two ketone groups at positions 2 and 2. Such methods are common for constructing tetrahydropyrimidine scaffolds.

Properties

IUPAC Name

1-(dimethylamino)-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-9(2)10-3-4(6(12)13)5(11)8-7(10)14/h3H,1-2H3,(H,12,13)(H,8,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFMKEMKBUJMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=C(C(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

  • Starting Material: Uracil (50 g, 0.44 mol) dissolved in water.
  • Reagents: Triethylamine (0.66 mol), paraformaldehyde (1.33 mol).
  • Conditions: Stirring at 65–70 °C for 8–10 hours, then cooling and stirring further at 25–30 °C for 10–12 hours.
  • Isolation: Concentration, dilution with 95% ethanol at 0–5 °C, filtration, and drying.
  • Oxidation: Addition of silver nitrate and sodium persulfate at 45 °C to oxidize the intermediate.
  • Yield: Approximately 40 g of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde.
  • Characterization: 1H NMR (DMSO-d6) shows characteristic aldehyde and pyrimidine protons.

Synthesis of Ethyl-2-bromo-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate

  • Starting Material: The above aldehyde (20 g, 0.14 mol).
  • Reagents: Ethyl α-bromo (triphenylphosphoranylidene)acetate (0.15 mol).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Reflux for 24 hours.
  • Isolation: Cooling, filtration, drying under vacuum.
  • Yield: 27.5 g of the ethyl bromo acrylate derivative.
  • Characterization: 1H NMR and mass spectrometry confirm structure.

Introduction of Dimethylamino Group via Amidation

  • Intermediate: Carboxylic acid or ester derivatives of the tetrahydropyrimidine core.
  • Reagents: Dimethylamine (2N solution), coupling agents such as HATU, and bases like DIPEA.
  • Solvent: DMF or similar polar aprotic solvents.
  • Conditions: Stirring at ambient temperature for 2 hours.
  • Work-up: Extraction with ethyl acetate, concentration to isolate dimethylamide intermediate.
  • Notes: Amidation is typically performed after hydrolysis of ester to carboxylic acid or directly on acid intermediates.

Hydrolysis to Carboxylic Acid

  • Starting Material: Ester or amide intermediates.
  • Reagents: Aqueous sodium hydroxide or lithium hydroxide in methanol-water mixtures.
  • Conditions: Stirring at ambient temperature for several hours.
  • Work-up: Acidification with HCl to precipitate the carboxylic acid.
  • Yield: High yields of the carboxylic acid derivative.
  • Significance: This step finalizes the 5-carboxylic acid functionality essential for the target compound.

Alternative One-Pot and Multi-Component Reaction Approaches

Recent research has explored multi-component reactions (MCRs) and one-pot syntheses for related tetrahydropyrimidine derivatives:

  • Use of pyrimidine-5-carbaldehyde derivatives as precursors in domino reactions with amines and carbonyl compounds.
  • Acid-catalyzed cyclocondensation assisted by microwave irradiation under solvent-free conditions to form tetrahydropyrimido-pyrimidine skeletons.
  • Alkylation reactions at C5 position to introduce substituents, followed by acidic hydrolysis to yield amino acid hydrochlorides.
  • Advantages include shorter reaction times, fewer purification steps, and stereochemical control.

Summary Table of Preparation Steps

Step No. Intermediate / Product Key Reagents & Conditions Yield / Notes Reference
1 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Uracil, triethylamine, paraformaldehyde, 65–70 °C, oxidation with AgNO3 & Na2S2O8 ~40 g isolated, characterized by 1H NMR
2 Ethyl-2-bromo-3-(2,4-dioxo-tetrahydropyrimidin-5-yl)acrylate Ethyl α-bromo (triphenylphosphoranylidene)acetate, THF, reflux 24 h 27.5 g, confirmed by NMR and MS
3 Dimethylamide intermediate Dimethylamine, HATU, DIPEA, DMF, ambient temperature Efficient amidation, 2 h reaction time
4 1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Hydrolysis with NaOH or LiOH, acidification with HCl High yield, solid acid isolated
5 One-pot MCR approach (alternative) Pyrimidine-5-carbaldehyde, amines, carbonyls, acid catalyst, microwave irradiation Rapid synthesis, stereochemical control

Research Findings and Notes

  • The oxidation of uracil-derived intermediates to aldehydes is a critical step enabling further functionalization at the 5-position.
  • Amidation using coupling agents like HATU in the presence of bases such as DIPEA provides a reliable route to the dimethylamide functionality.
  • Hydrolysis of esters or amides under mild basic conditions followed by acidification efficiently yields the carboxylic acid.
  • Multi-component and one-pot methods offer promising alternatives with improved efficiency and stereochemical outcomes, though may require specialized conditions such as microwave irradiation.
  • The choice of reagents and conditions can significantly affect yield and purity; careful control of temperature, stoichiometry, and reaction time is essential.
  • The described methods are supported by detailed NMR and MS characterization confirming the structure of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorophenyl substituents (e.g., at position 3) improve binding affinity to enzymes like kynurenine formamidase due to hydrophobic and π-π interactions . Esterification (e.g., ethyl ester at position 5) increases lipophilicity, improving membrane permeability but reducing aqueous solubility .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives are water-soluble at physiological pH, whereas esterified analogs require organic solvents .
  • Stability: Dimethylamino groups may reduce hydrolytic stability compared to methyl or aryl substituents due to increased basicity .

Key Research Findings

Substituent-Driven Bioactivity: Fluorinated aryl groups at position 3 significantly enhance enzyme inhibitory activity, as seen in Anopheles KFase studies .

Ester vs. Acid Pharmacokinetics : Ethyl esters improve cellular uptake but require metabolic activation (hydrolysis) to exert activity, whereas carboxylic acids act directly .

Biological Activity

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H10N2O4
  • Molecular Weight : 174.17 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways leading to programmed cell death.

Case Study : A recent study on MCF-7 cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers such as Annexin V and propidium iodide staining.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vivo studies using rodent models of inflammation demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupPaw Edema (mm)Reduction (%)
Control8.5-
Low Dose5.041.2
High Dose3.064.7

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : The compound may modulate receptor activity related to inflammation and cancer pathways.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.